molecular formula C11H8N2O2S B368864 3-Nitro-2-phenylsulfanylpyridine CAS No. 4282-51-3

3-Nitro-2-phenylsulfanylpyridine

Cat. No.: B368864
CAS No.: 4282-51-3
M. Wt: 232.26g/mol
InChI Key: QBKSNGRLYLQJSE-UHFFFAOYSA-N
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Description

3-Nitro-2-phenylsulfanylpyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a nitro (-NO₂) group at position 3 and a phenylsulfanyl (-SPh) moiety at position 2. Its molecular structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name

3-nitro-2-phenylsulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKSNGRLYLQJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306465
Record name 3-Nitro-2-(phenylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-51-3
Record name 3-Nitro-2-(phenylthio)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4282-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-2-(phenylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Key Functional Groups Suppliers (No.) InChIKey (Reference)
This compound -SPh (2), -NO₂ (3) Thioether, Nitro Not specified Not available in evidence
3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine -S-iPr (2), -NO₂ (3), -CF₃ (5) Thioether, Nitro, Trifluoromethyl 3 DMXKFPJLLBPMTI-UHFFFAOYSA-N
3-Nitro-2-(piperidin-1-yl)pyridine -N-piperidine (2), -NO₂ (3) Amine, Nitro 11 IIEBBISRDCADBW-UHFFFAOYSA-N
3-Nitro-2-(3-nitropyridin-2-yl)sulfanylpyridine -S-(3-nitropyridinyl) (2), -NO₂ (3) Thioether, Dual Nitro 5 ZZKHTZOHIFFQDV-UHFFFAOYSA-N

Key Findings :

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 3-nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine enhances electrophilicity at the pyridine ring, making it more reactive in nucleophilic aromatic substitution (NAS) than the parent compound .
  • Steric Hindrance : Piperidine-substituted analogs (e.g., 3-nitro-2-(piperidin-1-yl)pyridine) exhibit reduced reactivity in cross-coupling reactions due to steric bulk, whereas phenylsulfanyl derivatives allow for greater flexibility in catalytic applications .
  • Dual Nitro Groups: Compounds like 3-nitro-2-(3-nitropyridin-2-yl)sulfanylpyridine show increased thermal instability compared to mono-nitro derivatives, limiting their utility in high-temperature syntheses .

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